3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Overview
Description
“3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1247686-99-2 . It has a molecular weight of 281.11 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9BrN2O2/c1-7-2-4-8(5-3-7)14-9(11(15)16)6-10(12)13-14/h2-6H,1H3,(H,15,16) .Scientific Research Applications
Synthesis and Intermediates
3-Bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is primarily utilized as an intermediate in the synthesis of various chemical compounds. Its synthesis involves multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, leading to high yields and purity of the product. This process demonstrates its importance in the preparation of complex chemical entities used in various research applications (Niu Wen-bo, 2011).
Crystal Structures and Chemical Properties
The compound is also significant in the study of crystal structures and chemical properties of pyrazole derivatives. For instance, research on related pyrazole compounds has involved X-ray single crystal structure determination, providing insights into the molecular configurations and interactions within these compounds (Wan-Sin Loh et al., 2013).
Applications in Organic Synthesis
Moreover, this compound and its derivatives play a crucial role in the field of organic synthesis. They are used in the preparation of various heterocyclic compounds, demonstrating versatility in synthetic chemistry. The compound's ability to undergo reactions like bromination and cyclization makes it a valuable precursor in the synthesis of diverse organic molecules (K. Khan et al., 2005).
Potential in Nonlinear Optics
Another intriguing application is in the field of nonlinear optics. Pyrazole derivatives, including those related to 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, have been studied for their nonlinear optical properties. This indicates potential applications in optical limiting and other photonic technologies (B. Chandrakantha et al., 2013).
properties
IUPAC Name |
5-bromo-2-(4-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-7-2-4-8(5-3-7)14-9(11(15)16)6-10(12)13-14/h2-5,9H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYBPGOEFAXPBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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